Cas no 58651-55-1 (2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester)

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester is a nitro-substituted acrylate ester with potential applications in organic synthesis and polymer chemistry. The presence of both ethoxy and nitro functional groups enhances its reactivity, making it a versatile intermediate for Michael additions, polymerization, or other nucleophilic reactions. Its ethyl ester moiety improves solubility in organic solvents, facilitating handling in synthetic workflows. The nitro group may further enable selective transformations, such as reductions or cyclizations. This compound’s structural features suggest utility in designing specialty monomers or fine chemicals, though specific applications depend on reaction conditions and target derivatives. Proper handling is advised due to potential sensitivity.
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester structure
58651-55-1 structure
商品名:2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester
CAS番号:58651-55-1
MF:C7H11NO5
メガワット:189.16594
MDL:MFCD18431952
CID:341346
PubChem ID:11401236

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester
    • ETHYL 3-ETHOXY-2-NITROACRYLATE
    • ethyl α-nitro-β-ethoxyacrylate
    • D87695
    • NCRBAZRGVXAEOT-WAYWQWQTSA-N
    • 51255-23-3
    • Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
    • ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate
    • DTXSID201276682
    • AKOS024464874
    • ethyl (z)-3-ethoxy-2-nitroacrylate
    • 58651-55-1
    • (Z)-ethyl 3-ethoxy-2-nitroacrylate
    • SCHEMBL10717796
    • ETHYL (2Z)-3-ETHOXY-2-NITROPROP-2-ENOATE
    • MDL: MFCD18431952
    • インチ: InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5-
    • InChIKey: NCRBAZRGVXAEOT-WAYWQWQTSA-N
    • ほほえんだ: C(O/C=C(\[N+]([O-])=O)/C(OCC)=O)C

計算された属性

  • せいみつぶんしりょう: 189.06373
  • どういたいしつりょう: 189.06372245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • PSA: 78.67

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1198290-1g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
1g
$320 2024-07-19
eNovation Chemicals LLC
Y1198290-5g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
5g
$690 2024-07-19
eNovation Chemicals LLC
Y1198290-10g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
10g
$1045 2024-07-19
eNovation Chemicals LLC
Y1198290-0.25g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
0.25g
$165 2024-07-19
abcr
AB612530-1g
Ethyl 3-ethoxy-2-nitroacrylate; .
58651-55-1
1g
€517.20 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582431-5g
Ethyl 3-ethoxy-2-nitroacrylate
58651-55-1 98%
5g
¥5400.00 2024-05-07
Aaron
AR00EME6-1g
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester
58651-55-1 95%
1g
$361.00 2025-02-12
eNovation Chemicals LLC
Y1198290-0.1g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
0.1g
$160 2024-07-19
eNovation Chemicals LLC
Y1198290-10g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
10g
$1045 2025-02-27
eNovation Chemicals LLC
Y1198290-5g
Ethyl 3-Ethoxy-2-nitroacrylate
58651-55-1 95%
5g
$690 2025-02-27

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester 関連文献

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl esterに関する追加情報

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester (CAS No. 58651-55-1): A Comprehensive Overview in Modern Chemical Biology

The compound CAS No. 58651-55-1, chemically known as 2-propenoic acid, 3-ethoxy-2-nitro-, ethyl ester, represents a fascinating molecule with significant implications in the realm of chemical biology and pharmaceutical research. This ester derivative, featuring a nitro-substituted α,β-unsaturated carboxylic acid backbone, has garnered attention due to its unique structural and functional attributes. The presence of both an ethoxy group and a nitro group introduces distinct reactivity patterns, making it a valuable scaffold for synthetic chemists and biologists alike.

From a structural perspective, the ethyl ester of 3-ethoxy-2-nitro acrylic acid provides a versatile platform for further functionalization. The nitro group, a well-known pharmacophore, is known to influence electronic properties and metabolic pathways, while the ethoxy substituent enhances solubility and stability in various solvents. This combination makes the compound particularly interesting for exploring novel drug interactions and biochemical pathways.

In recent years, advancements in computational chemistry have enabled more precise predictions of molecular behavior. Studies utilizing molecular dynamics simulations have shown that the nitro group in 2-propenoic acid, 3-ethoxy-2-nitro-, ethyl ester can significantly alter local electronic distributions, affecting its interaction with biological targets. These insights are crucial for designing molecules with enhanced binding affinity and selectivity.

The compound's potential applications extend to the field of agrochemicals and material science. Researchers have explored its role as an intermediate in synthesizing polymers with tailored properties. For instance, its incorporation into polymeric matrices can lead to materials with improved thermal stability and mechanical strength. This underscores the versatility of CAS No. 58651-55-1 beyond traditional pharmaceutical applications.

Recent experimental studies have also highlighted its utility in bioorthogonal chemistry. The reactive site at the α-carbon of the nitro-substituted acrylic acid can be selectively modified using bioconjugation techniques, allowing for the development of probes that track biological processes in real-time. Such probes are invaluable tools in understanding complex biological systems at the molecular level.

The synthesis of 2-propenoic acid, 3-ethoxy-2-nitro-, ethyl ester involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed to achieve high yields and purity. The optimization of these processes not only enhances efficiency but also reduces environmental impact, aligning with green chemistry principles.

From a regulatory standpoint, the handling and use of this compound must adhere to stringent safety protocols to ensure worker protection and environmental safety. While it is not classified as a hazardous material under standard definitions, proper storage conditions—such as temperature control and inert atmosphere—are recommended to prevent degradation or unintended reactions.

The growing interest in CAS No. 58651-55-1 has spurred collaborations between academic institutions and pharmaceutical companies aiming to explore its therapeutic potential. Preclinical studies have indicated promising results in modulating inflammatory pathways by leveraging its unique structural features. These findings are paving the way for further investigation into its role as a lead compound for novel therapeutics.

The role of analytical chemistry in characterizing this compound cannot be overstated. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide essential data for confirming purity and identifying impurities. Advanced spectroscopic methods like two-dimensional NMR allow for detailed structural elucidation, ensuring that researchers work with high-confidence materials.

In conclusion, 2-propenoic acid, 3-ethoxy-2-nitro-, ethyl ester (CAS No. 58651-55-1) represents a multifaceted compound with broad applications across chemical biology and material science. Its unique structural features offer opportunities for innovative research, from drug discovery to advanced material design. As scientific understanding evolves, so too will the ways in which this molecule is utilized to address complex challenges in medicine and industry.

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